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Compound of Interest

Compound Name: 3-Ethyl-2-methylnonane

Cat. No.: B14554709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data

for 3-Ethyl-2-methylnonane. Due to the absence of publicly available experimental spectra for

this specific compound, this document focuses on predicted spectroscopic characteristics

based on established principles of mass spectrometry and nuclear magnetic resonance

spectroscopy for branched alkanes. Detailed experimental protocols for acquiring such data

are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted mass spectrometry, ¹³C NMR, and ¹H NMR data

for 3-Ethyl-2-methylnonane. These predictions are based on the analysis of fragmentation

patterns and chemical shift values typical for structurally similar branched alkanes.

Table 1: Predicted Mass Spectrometry (MS) Data for 3-
Ethyl-2-methylnonane
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m/z Predicted Fragment Comments

170 [C₁₂H₂₆]⁺• (Molecular Ion)

Expected to be of very low

abundance or absent in

Electron Ionization (EI) MS due

to the highly branched

structure promoting

fragmentation.

155 [M - CH₃]⁺ Loss of a methyl group.

141 [M - C₂H₅]⁺

Loss of an ethyl group, likely a

significant fragment due to

cleavage at the ethyl branch.

127 [M - C₃H₇]⁺ Loss of a propyl group.

113 [M - C₄H₉]⁺ Loss of a butyl group.

99 [M - C₅H₁₁]⁺ Loss of a pentyl group.

85 [M - C₆H₁₃]⁺
Loss of a hexyl group through

cleavage at the main chain.

71 [C₅H₁₁]⁺

A stable secondary

carbocation resulting from

cleavage.

57 [C₄H₉]⁺

A stable tertiary carbocation,

often the base peak in

branched alkanes.

43 [C₃H₇]⁺

A common and abundant

fragment in alkane mass

spectra.

29 [C₂H₅]⁺ Ethyl cation.

Table 2: Predicted ¹³C Nuclear Magnetic Resonance
(NMR) Data for 3-Ethyl-2-methylnonane
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Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Carbon Atom
Predicted Chemical Shift (δ,

ppm)
Multiplicity (DEPT)

C1 (CH₃) 10-15 CH₃

C2 (CH) 30-40 CH

C3 (CH) 40-50 CH

C4 (CH₂) 25-35 CH₂

C5 (CH₂) 20-30 CH₂

C6 (CH₂) 20-30 CH₂

C7 (CH₂) 20-30 CH₂

C8 (CH₂) 20-30 CH₂

C9 (CH₃) 10-15 CH₃

Ethyl-CH₂ 20-30 CH₂

Ethyl-CH₃ 10-15 CH₃

Methyl-C2 (CH₃) 15-25 CH₃

Table 3: Predicted ¹H Nuclear Magnetic Resonance
(NMR) Data for 3-Ethyl-2-methylnonane
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Proton(s)
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Coupling Constant

(J, Hz)

C1-H₃ 0.8-1.0 Triplet ~7

C2-H 1.4-1.7 Multiplet -

C3-H 1.3-1.6 Multiplet -

C4-H₂ 1.2-1.4 Multiplet -

C5-H₂ 1.2-1.4 Multiplet -

C6-H₂ 1.2-1.4 Multiplet -

C7-H₂ 1.2-1.4 Multiplet -

C8-H₂ 1.2-1.4 Multiplet -

C9-H₃ 0.8-1.0 Triplet ~7

Ethyl-CH₂ 1.2-1.5 Multiplet -

Ethyl-CH₃ 0.8-1.0 Triplet ~7.5

Methyl-C2-H₃ 0.8-1.0 Doublet ~7

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 3-Ethyl-2-methylnonane.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate 3-Ethyl-2-methylnonane from any impurities and to obtain its electron

ionization (EI) mass spectrum.

Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film

thickness), is typically used for alkane analysis.
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Procedure:

Sample Preparation: Prepare a dilute solution of 3-Ethyl-2-methylnonane in a volatile

organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1

mg/mL.

GC Conditions:

Injector Temperature: 250 °C.

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial Temperature: 40 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final Hold: Maintain 250 °C for 5 minutes.

MS Conditions:

Ion Source: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Mass Scan Range: m/z 20-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-Ethyl-2-
methylnonane.

Instrumentation:
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NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethyl-2-methylnonane in ~0.6

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters:

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

Pulse width: 90°.

Spectral width: 0-12 ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Pulse width: 90°.

Spectral width: 0-220 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer):
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Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃

groups. This is crucial for assigning the carbon signals in the complex aliphatic region.

Visualization
General Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Ethyl-2-methylnonane.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3-Ethyl-2-methylnonane.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-2-methylnonane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14554709#3-ethyl-2-methylnonane-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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